3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
The compound “3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a type of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are well-known structural analogues of various building blocks in several drug candidates .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . This protocol offers advantages such as rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst, and no need for column chromatography .Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidines was confirmed using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . In some cases, the molecular structures were further confirmed via the single-crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involving thiazolo[3,2-a]pyrimidines are facilitated by multiple active sites (Lewis/Brønsted acidic and basic sites), which could facilitate different valuable organic conversions .Mechanism of Action
While the specific mechanism of action for “3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not mentioned in the available data, some related compounds have demonstrated antibacterial effects by increasing the permeability of bacterial membrane, reducing the content of extracellular polysaccharide, and inducing morphological changes of bacterial cells .
Future Directions
Properties
IUPAC Name |
N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c22-15-10-8-14(9-11-15)18-13-28-21-23-12-17(20(27)25(18)21)19(26)24-16-6-4-2-1-3-5-7-16/h8-13,16H,1-7H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAKLBFQRQGFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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